molecular formula C10H6F8O2 B1333744 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 4063-48-3

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B1333744
CAS No.: 4063-48-3
M. Wt: 310.14 g/mol
InChI Key: TYMCPUUDTMKLGP-UHFFFAOYSA-N
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Description

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a chemical compound with the molecular formula C10H6F8O2 It is characterized by the presence of two tetrafluoroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 1,2-dihydroxybenzene with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H4(OH)2+2C2H2F4OHC6H4(OC2H2F4)2+2H2OC_6H_4(OH)_2 + 2 C_2H_2F_4OH \rightarrow C_6H_4(OC_2H_2F_4)_2 + 2 H_2O C6​H4​(OH)2​+2C2​H2​F4​OH→C6​H4​(OC2​H2​F4​)2​+2H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.

    Substitution: The tetrafluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy groups can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene
  • 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene
  • 1,1,2,2-Tetrafluoroethoxybenzene

Uniqueness

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is unique due to the specific positioning of the tetrafluoroethoxy groups on the benzene ring. This positioning can significantly influence its chemical properties and reactivity compared to other similar compounds. The presence of two tetrafluoroethoxy groups also imparts distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-3-1-2-4-6(5)20-10(17,18)8(13)14/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMCPUUDTMKLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382097
Record name 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4063-48-3
Record name 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4063-48-3
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